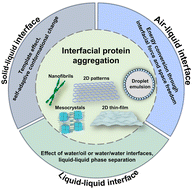Interface-mediated protein aggregation
Chemical Communications Pub Date: 2023-11-01 DOI: 10.1039/D3CC04311H
Abstract
The aggregation of proteins at interfaces has significant roles and can also lead to dysfunction of different physiological processes. The interfacial effects on the assembly and aggregation of biopolymers are not only crucial for a comprehensive understanding of protein biological functions, but also hold great potential for advancing the state-of-the-art applications of biopolymer materials. Recently, there has been remarkable progress in a collaborative context, as we strive to gain control over complex interfacial assembly structures of biopolymers. These biopolymer structures range from the nanoscale to mesoscale and even macroscale, and are attained through the rational design of interactions between biological building blocks and surfaces/interfaces. This review spotlights the recent advancements in interface-mediated assembly and properties of biopolymer materials. Initially, we introduce the solid–liquid interface (SIL)-mediated biopolymer assembly that includes the inorganic crystalline template effect and protein self-adoptive deposition through phase transition. Next, we display the advancement of biopolymer assembly instigated by the air–water interface (AWI) that acts as an energy conversion station. Lastly, we discuss succinctly the assembly of biopolymers at the liquid–liquid interface (LLI) along with their applications. It is our hope that this overview will stimulate the integration and progression of the science of interfacial assembled biopolymer materials and surfaces/interfaces.


Recommended Literature
- [1] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [2] Publications received
- [3] Performance of Ag/Al2O3 catalysts in the liquid phase oxidation of glycerol – effect of preparation method and reaction conditions†
- [4] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [5] The structural and electronic properties of NbSin−/0 (n = 3–12) clusters: anion photoelectron spectroscopy and ab initio calculations†
- [6] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [7] How strong are hydrogen bonds in the peptide model?†
- [8] Real-time characterization of cytotoxicity using single-cell impedance monitoring†‡
- [9] Computer-aided design of high-efficiency GeTe-based thermoelectric devices†
- [10] Report of the Departmental Committee on the Composition and Description of Food

Journal Name:Chemical Communications
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 156779-05-4









